molecular formula C8H11ClO5 B3025926 Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate CAS No. 200335-68-8

Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate

Cat. No. B3025926
CAS RN: 200335-68-8
M. Wt: 222.62 g/mol
InChI Key: AEDMWQPFIPNFCS-UCROKIRRSA-N
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Description

Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate, also known as MTCH, is a cyclic carboxylate ester that is widely used in research laboratories as a reagent for synthesis and as a substrate for biochemical studies. MTCH is a versatile and useful compound that is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the total synthesis of (-)-pericosine A, a process that led to the revision of the relative configuration and determination of the absolute configuration of this natural product (Usami et al., 2006).
  • Similarly, another study achieved the first total synthesis of (+)- and (-)-pericosine A, confirming the absolute configuration as methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate (Usami et al., 2007).

Stereochemical Studies

  • In stereochemistry, the compound played a key role in understanding the stereochemical consequences of 1,3-sulphur migrations, as evidenced in the study of its derivatives (Kitchin & Stoodley, 1973).
  • Another study utilized methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a related compound, to explore various chemical reactions including dehydration, hydrolysis, and epoxidation (Sirat, Thomas, & Tyrrell, 1979).

Structural Identification Techniques

  • The compound's derivatives have been used to demonstrate the effectiveness of the one-bond chlorine-isotope effect in 13C NMR for identifying chlorinated carbons in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

Applications in Medicinal Chemistry

  • It has been involved in the study of anticonvulsant enaminones, where its derivatives were structurally determined and analyzed for their hydrogen bonding and molecular conformations (Kubicki, Bassyouni, & Codding, 2000).

Involvement in Complex Syntheses

  • The compound was central in the study on 'hidden' axial chirality and its role in stereodirecting reactions involving enol(ate) intermediates, specifically in cyclisation reactions (Beagley et al., 1993).
  • Another synthesis study focused on 3-(2,4-Dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, starting from a derivative of this compound (Zhao et al., 2009).

properties

IUPAC Name

methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDMWQPFIPNFCS-UCROKIRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(C(C1Cl)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@H]([C@H]([C@H]([C@H]1Cl)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Reactant of Route 2
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Reactant of Route 3
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Reactant of Route 4
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Reactant of Route 5
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Reactant of Route 6
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate

Q & A

Q1: What is Pericosine A?

A1: Pericosine A is a natural product originally isolated from the fungus Periconia byssoides, which was itself isolated from the sea hare Aplysia kurodai. [] Its structure was initially mischaracterized, but total synthesis efforts have since confirmed its correct structure as methyl (3_R_,4_R_,5_R_,6_S_)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate. [, ]

Q2: What is the molecular formula and weight of Pericosine A?

A2: Pericosine A has a molecular formula of C8H11ClO5 and a molecular weight of 222.62 g/mol. [, ]

Q3: What are the main biological activities reported for Pericosine A?

A3: Pericosine A has shown significant in vitro cytotoxicity against several tumor cell lines, including P388, L1210, and HL-60. [, ] It also exhibits in vivo antitumor activity against P388 cells. [] Additionally, Pericosine A displays antifungal activity through a unique chemical defense mechanism. [, ]

Q4: How does Pericosine A exert its antifungal activity?

A4: Unlike typical enzymatic mechanisms, Pericosine A acts as a promiscuous yet stable electrophilic compound. [] It reacts with various nucleophilic substances, including thiols and thioacetates commonly found in fungal metabolites, through S_N_2' mechanisms. [, ] This reaction forms stable thioethers, effectively neutralizing the toxicity of the original fungal metabolites. []

Q5: Does the stereochemistry of Pericosine A influence its biological activity?

A5: Yes, studies evaluating the antitumor and antiglycosidase activities of Pericosine A enantiomers showed varying results. While no significant difference was observed in antitumor potency between (+)- and (−)-Pericosine A, [] the (−)-enantiomer exhibited stronger inhibition of α-glucosidase compared to its (+)-counterpart. []

Q6: Are there any synthetic routes available for Pericosine A?

A6: Yes, several total syntheses of Pericosine A have been reported, starting from various precursors like (-)-quinic acid, [] (-)-shikimic acid, [] and D-ribose. [] These syntheses utilize different strategies, including vinylalumination, ring-closing metathesis, and stereoselective transformations. [, , , , , , , , , , , , ]

Q7: Has the structure-activity relationship (SAR) of Pericosine A been investigated?

A7: Yes, several studies have explored the SAR of Pericosine A and its analogues. For instance, replacing the chlorine atom at C6 with a methoxy group resulted in decreased α-glucosidase inhibitory activity. [] This suggests that the chlorine atom plays a crucial role in its interaction with the target enzyme. [] Similarly, the stereochemistry at C6 significantly impacts the cytotoxic activity of Pericosine B, highlighting the importance of stereochemical configuration for biological activity. []

Q8: Has Pericosine A been investigated for its ability to neutralize skunk spray?

A8: Yes, research has shown Pericosine A effectively neutralizes malodorous organosulfur compounds found in skunk spray. [] It reacts with skunk thiols, converting them into odorless products. [] This property makes Pericosine A a promising candidate for developing safe and robust skunk odor neutralizers. []

Q9: Are there any computational studies related to Pericosine A?

A9: Yes, computational methods have been employed to visualize electron density changes during Pericosine A's reaction with nucleophiles like phenylethyl mercaptan. [] These simulations provide valuable insights into the reaction mechanism and highlight the electron density shifts involved in bond breaking and formation. []

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